molecular formula C19H19ClN2O2 B15034812 N-[4-chloro-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-methylbutanamide

N-[4-chloro-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-methylbutanamide

Cat. No.: B15034812
M. Wt: 342.8 g/mol
InChI Key: IWTYEAHFBRQIQO-UHFFFAOYSA-N
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Description

N-[4-chloro-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-methylbutanamide is an organic compound that belongs to the benzoxazole family Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-chloro-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-methylbutanamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[4-chloro-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-methylbutanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Chlorinating agents like thionyl chloride, methylating agents like methyl iodide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as halogens or alkyl groups.

Mechanism of Action

The mechanism of action of N-[4-chloro-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-methylbutanamide involves its interaction with specific molecular targets and pathways. The benzoxazole core can interact with enzymes and receptors, leading to inhibition or activation of specific biological processes. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects, or interact with cancer cell receptors, inducing apoptosis .

Comparison with Similar Compounds

Similar Compounds

    Benzoxazole: The parent compound with a simpler structure.

    2-Aminobenzoxazole: A precursor in the synthesis of various benzoxazole derivatives.

    5-Chloro-2-methylbenzoxazole: A similar compound with different substituents.

Uniqueness

N-[4-chloro-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-methylbutanamide is unique due to its specific substituents, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C19H19ClN2O2

Molecular Weight

342.8 g/mol

IUPAC Name

N-[4-chloro-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-methylbutanamide

InChI

InChI=1S/C19H19ClN2O2/c1-11(2)8-18(23)21-13-5-6-15(20)14(10-13)19-22-16-9-12(3)4-7-17(16)24-19/h4-7,9-11H,8H2,1-3H3,(H,21,23)

InChI Key

IWTYEAHFBRQIQO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC(=N2)C3=C(C=CC(=C3)NC(=O)CC(C)C)Cl

Origin of Product

United States

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